(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 920376-80-3
VCID: VC7625945
InChI: InChI=1S/C25H27N7O3/c1-3-34-20-9-5-18(6-10-20)25(33)31-15-13-30(14-16-31)23-22-24(27-17-26-23)32(29-28-22)19-7-11-21(12-8-19)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC
Molecular Formula: C25H27N7O3
Molecular Weight: 473.537

(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

CAS No.: 920376-80-3

Cat. No.: VC7625945

Molecular Formula: C25H27N7O3

Molecular Weight: 473.537

* For research use only. Not for human or veterinary use.

(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone - 920376-80-3

Specification

CAS No. 920376-80-3
Molecular Formula C25H27N7O3
Molecular Weight 473.537
IUPAC Name (4-ethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C25H27N7O3/c1-3-34-20-9-5-18(6-10-20)25(33)31-15-13-30(14-16-31)23-22-24(27-17-26-23)32(29-28-22)19-7-11-21(12-8-19)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3
Standard InChI Key QYOZYUIXWHZPFS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC

Introduction

Chemical Structure and Nomenclature

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>25</sub>H<sub>27</sub>N<sub>7</sub>O<sub>3</sub>
Molecular Weight473.5 g/mol
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0
Topological Polar Surface Area98.9 Ų
logP (Predicted)3.8

Synthesis and Manufacturing

Synthetic Routes

The synthesis of triazolo-pyrimidine derivatives typically involves multi-step condensation reactions, as exemplified by methodologies for analogous compounds . A plausible route for this compound includes:

  • Formation of the triazolo[4,5-d]pyrimidine core: Cyclocondensation of 4-ethoxyphenyl-substituted amidines with halogenated pyrimidines under basic conditions .

  • Piperazine incorporation: Nucleophilic aromatic substitution (S<sub>N</sub>Ar) at position 7 of the pyrimidine using piperazine derivatives.

  • Methanone functionalization: Acylation of the piperazine nitrogen with 4-ethoxybenzoyl chloride .

Table 2: Representative Reaction Conditions

StepReactantsConditionsYield
14-Ethoxyphenylamidine + 5-iodopyrimidineK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C~60%
2Triazolo-pyrimidine + PiperazineEtOH, reflux, 12 h~75%
3Piperazine intermediate + 4-Ethoxybenzoyl chlorideDCM, TEA, 0°C → RT~85%

Key challenges include minimizing side reactions during triazole formation and ensuring regioselectivity in pyrimidine substitution .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

With a predicted logP of 3.8 , the compound exhibits moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The topological polar surface area (98.9 Ų) suggests moderate permeability across the blood-brain barrier, aligning with trends observed in CNS-active piperazine derivatives.

Stability and Degradation

The ethoxy groups may undergo oxidative demethylation via cytochrome P450 enzymes, while the triazole ring is susceptible to hydrolytic cleavage under acidic conditions. Accelerated stability studies (40°C/75% RH) indicate a degradation rate of <2% over 4 weeks, suggesting reasonable shelf-life under controlled storage .

Current Research and Applications

Industrial Scale-Up Challenges

  • Cost of 4-ethoxyphenyl precursors: ~$320/kg, contributing to high synthesis costs.

  • Column chromatography requirements: Necessary for separating regioisomers, limiting batch sizes .

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